molecular formula C20H22N2O3S2 B6574346 N-(2-(4-methoxyphenoxy)ethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide CAS No. 1017662-80-4

N-(2-(4-methoxyphenoxy)ethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

Cat. No.: B6574346
CAS No.: 1017662-80-4
M. Wt: 402.5 g/mol
InChI Key: UXQRMHWFHFQHFA-UHFFFAOYSA-N
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Description

N-(2-(4-methoxyphenoxy)ethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic and heterocyclic moieties, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxyphenoxy)ethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Ether Formation: The 4-methoxyphenoxy group is introduced via an etherification reaction, where 4-methoxyphenol reacts with an appropriate alkyl halide.

    Amide Bond Formation: The final step involves the formation of the amide bond through a condensation reaction between the amine group of the thiazole derivative and the carboxylic acid derivative of the propanamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methoxyphenoxy)ethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiophene moiety.

    Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: Its potential biological activities, such as antimicrobial or anticancer properties, are subjects of ongoing research.

    Medicine: The compound may serve as a lead compound for the development of new therapeutic agents.

    Industry: Its chemical reactivity can be harnessed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(4-methoxyphenoxy)ethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

N-(2-(4-methoxyphenoxy)ethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide can be compared with other compounds that feature similar structural motifs, such as:

    Thiazole Derivatives: Compounds with thiazole rings, which are known for their diverse biological activities.

    Phenoxyalkylamines: Compounds with phenoxy groups linked to alkylamines, which are often explored for their pharmacological properties.

The uniqueness of this compound lies in its combination of these structural features, which may confer distinct chemical reactivity and biological activities.

Properties

IUPAC Name

N-[2-(4-methoxyphenoxy)ethyl]-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S2/c1-14-22-20(17-4-3-13-26-17)18(27-14)9-10-19(23)21-11-12-25-16-7-5-15(24-2)6-8-16/h3-8,13H,9-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQRMHWFHFQHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CCC(=O)NCCOC2=CC=C(C=C2)OC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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